![molecular formula C6H4O2S B12548677 Thieno[3,4-b]furan-6(4H)-one CAS No. 143723-14-2](/img/structure/B12548677.png)
Thieno[3,4-b]furan-6(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,4-b]furan-6(4H)-one is a heterocyclic compound that contains both sulfur and oxygen atoms within its fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Thieno[3,4-b]furan-6(4H)-one can be synthesized through several methods. One common approach involves the treatment of 3-hydroxythiophenes with methyl or ethyl bromoacetate and anhydrous potassium carbonate in acetonitrile under reflux conditions . Another method utilizes the Dieckmann condensation, employing sodium alkoxide–alcohol or sodium hydride–benzene as the base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,4-b]furan-6(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, acyl, or other functional groups.
Scientific Research Applications
Thieno[3,4-b]furan-6(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Thieno[3,4-b]furan-6(4H)-one involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-b]thiophene: Similar in structure but contains sulfur instead of oxygen.
Thieno[3,2-b]furan: Another isomer with a different arrangement of the sulfur and oxygen atoms
Uniqueness
Thieno[3,4-b]furan-6(4H)-one is unique due to its specific ring structure, which imparts distinct electronic properties. This makes it particularly useful in the development of materials for organic electronics and as a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
143723-14-2 |
|---|---|
Molecular Formula |
C6H4O2S |
Molecular Weight |
140.16 g/mol |
IUPAC Name |
4H-thieno[3,4-b]furan-6-one |
InChI |
InChI=1S/C6H4O2S/c7-6-5-4(3-9-6)1-2-8-5/h1-2H,3H2 |
InChI Key |
OZKXERUQWVPGMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)S1)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


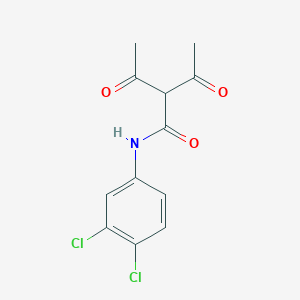
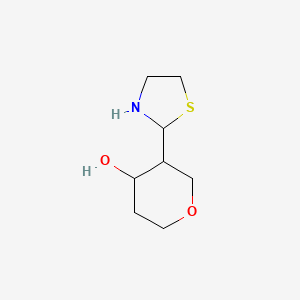
![2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate](/img/structure/B12548611.png)
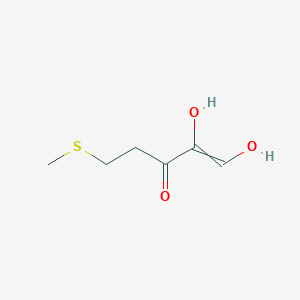
![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)

![2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine](/img/structure/B12548632.png)
![2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide](/img/structure/B12548635.png)
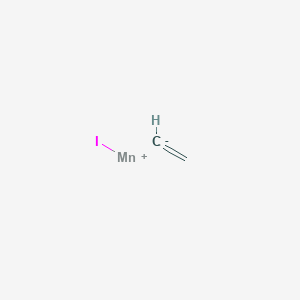
![1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12548644.png)

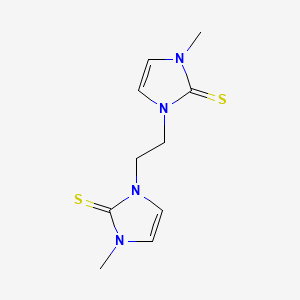

![1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12548675.png)
